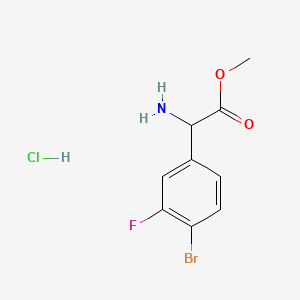

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride

Description

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride is a halogenated aromatic amino ester salt with the molecular formula C₉H₁₀BrClFNO₂ and a molecular weight of 298.54 g/mol . It is structurally characterized by a phenyl ring substituted with bromine (Br) at the para-position and fluorine (F) at the meta-position, coupled with a methyl ester and an amino group alpha to the carbonyl. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications . Key identifiers include:

Properties

Molecular Formula |

C9H10BrClFNO2 |

|---|---|

Molecular Weight |

298.53 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate;hydrochloride |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H |

InChI Key |

JUXTXCWWBJCILH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Br)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride typically involves the esterification of 4-bromo-3-fluorophenylacetic acid followed by amination. The process begins with the reaction of 4-bromo-3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This ester is then subjected to amination using ammonia or an amine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acidic Hydrolysis :

-

Conditions : Reflux with concentrated HCl in dioxane (1.5–2.5 h) .

-

Product : 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid hydrochloride.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis :

-

Conditions : Aqueous NaOH/ethanol at elevated temperatures.

-

Product : Sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the phenyl ring is susceptible to substitution due to electron-withdrawing effects from the fluorine and ester groups.

| Reaction Type | Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Arylboronic acid | Biaryl derivative | 65–78% | |

| Amination | CuI, L-proline, K₂CO₃, DMSO, 100°C | Amine | 4-Amino-3-fluorophenylacetate derivative | 52% | |

| Thioether Formation | NaSH, DMF, 60°C | Thiol | 4-Thiol-substituted phenylacetate derivative | 48% |

Amino Group Reactivity

The primary amino group participates in condensation and acylation reactions.

Schiff Base Formation :

-

Conditions : Reaction with aldehydes/ketones in ethanol under reflux.

-

Product : Imine derivatives, useful as ligands or intermediates.

Acylation :

-

Conditions : Acetic anhydride, room temperature.

-

Product : N-Acetylated derivative, enhancing stability for further functionalization.

Reduction and Oxidation

The amino and ester groups enable redox transformations.

Ester Reduction :

-

Conditions : LiAlH₄ in dry THF.

-

Product : 2-Amino-2-(4-bromo-3-fluorophenyl)ethanol.

Amino Group Oxidation :

-

Conditions : H₂O₂ in acidic medium.

-

Product : Nitroso or nitro derivatives, though over-oxidation risks decomposition.

Stability Under Thermal and pH Conditions

-

Thermal Stability : Decomposes above 200°C, with mass loss observed via TGA.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes ester hydrolysis at pH > 8 .

Comparative Reactivity of Halogen Substituents

The bromine atom exhibits higher reactivity in substitution reactions compared to fluorine due to its lower electronegativity and larger atomic radius. For example, Suzuki coupling occurs preferentially at the bromine site, leaving the fluorine intact.

This compound’s versatility in hydrolysis, substitution, and condensation reactions underscores its utility as a scaffold for synthesizing bioactive molecules. Further studies could explore its catalytic applications or pharmacodynamic optimization.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The presence of the bromo and fluoro groups enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in halogenation patterns, substituent positions, and functional groups, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Research

Substituent Effects on Lipophilicity :

- Bromine and fluorine substituents increase logP values (lipophilicity), favoring membrane permeability. For example, the 4-bromo-3-fluoro derivative (logP ~2.5) is more lipophilic than the 4-fluoro analogue (logP ~2.0) .

- Trifluoromethyl (CF₃) groups further enhance metabolic stability and electron-withdrawing effects .

Stereochemical Influence: Enantiomers like (R)- and (S)-methyl 2-amino-2-(4-fluorophenyl)acetate HCl exhibit distinct pharmacological profiles. For instance, the (R)-enantiomer shows higher receptor binding affinity in neurological targets .

Solubility and Salt Forms: Hydrochloride salts universally improve aqueous solubility compared to free bases. For example, methyl 2-amino-2-(4-fluorophenyl)acetate HCl dissolves readily in methanol and water .

Synthetic Utility :

- Brominated derivatives (e.g., 4-bromo-3-fluoro) serve as intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex drug candidates .

- Methoxy-substituted variants are preferred in peptide coupling due to reduced steric hindrance .

Notes

Substituent Positioning : The meta-fluorine in the target compound may reduce metabolic oxidation compared to para-substituted analogues .

Salt Stability : Hydrochloride salts are hygroscopic and require anhydrous storage conditions .

Chiral Resolution : Enantiomerically pure forms (e.g., (S)- or (R-) configurations) are critical for asymmetric synthesis in drug discovery .

Biological Activity

Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride is a compound of considerable interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C9H11BrClNO2 |

| Molecular Weight | 280.55 g/mol |

| Key Features | Contains bromine and fluorine substituents on the aromatic ring |

The presence of these halogen atoms suggests that the compound may interact with various biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can lead to inhibition or modulation of various biological pathways. Preliminary studies indicate that compounds with similar structures exhibit interactions with:

- Enzymes : The compound may inhibit enzymatic activity linked to inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptors : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.

Pharmacological Applications

The compound has been investigated for various pharmacological applications, including:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. Initial findings suggest that this compound could also exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Neuropharmacology : Given its structural similarities to known neuroactive compounds, it may have potential as a modulator of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry highlighted the compound's potential as an enzyme inhibitor, demonstrating significant inhibition against specific targets involved in inflammatory responses .

- Another research article focused on its antimicrobial properties, reporting minimum inhibitory concentration (MIC) values against various bacterial strains, indicating promising antibacterial activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate | C9H11BrClNO2 | Anti-inflammatory, antimicrobial |

| Methyl 2-amino-2-(4-fluorophenyl)acetate | C9H10FNO2 | Antimicrobial |

| Methyl 2-(3-bromophenyl)acetate | C9H10BrNO2 | Moderate anti-inflammatory effects |

This table illustrates how variations in substituents affect biological activity and highlights the significance of bromine and fluorine in enhancing the compound's pharmacological profile.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-2-(4-bromo-3-fluorophenyl)acetate hydrochloride, and how can yield and purity be improved?

Methodological Answer: The synthesis typically involves coupling 4-bromo-3-fluorophenylacetic acid derivatives with methylamine, followed by hydrochlorination. Key steps include:

- Bromination/Fluorination: Selective halogenation of the phenyl ring under controlled conditions to avoid over-substitution.

- Amino Ester Formation: Reaction of the halogenated phenylacetic acid with methylamine in the presence of coupling agents (e.g., EDCI/HOBt), followed by esterification.

- Purification: Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate the hydrochloride salt.

Yield Optimization:

- A reported method achieved 43% yield using potassium acetate in 1,4-dioxane at 90°C for 24 hours under inert atmosphere, followed by acid-base extraction .

- Improved yields (50–60%) can be attained via microwave-assisted synthesis, reducing reaction time and side products.

Purity Considerations:

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the bromo-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, split due to J coupling from fluorine) and the methyl ester (δ 3.7 ppm, singlet) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 299.99 for C9H10BrClFNO2) .

- Elemental Analysis: Verify stoichiometry (e.g., C: 36.34%, H: 3.39%, N: 4.71%) .

- X-ray Diffraction (if crystalline): Resolve ambiguities in stereochemistry or salt formation using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement: Employ SHELXL for small-molecule refinement, adjusting parameters for anisotropic displacement and hydrogen bonding. For twinned data, use the TWIN/BASF commands in SHELXL .

- Visualization: Generate ORTEP diagrams via ORTEP-3 to identify disorder in the bromo-fluorophenyl group or ester moiety .

- Validation: Cross-check with PLATON to detect missed symmetry or solvent-accessible voids .

Q. How to design structure-activity relationship (SAR) studies targeting halogen substituent effects in derivatives?

Methodological Answer:

- Halogen Variation: Synthesize analogs with Cl, I, or CF3 substituents at the 3- or 4-position to assess electronic and steric effects.

- Bioisosteric Replacement: Substitute Br with -CN or -SCF3 to compare binding affinity in biological assays .

- Computational Modeling: Use DFT (e.g., Gaussian 16) to calculate electrostatic potential maps and predict interaction sites with target proteins (e.g., enzymes or receptors) .

- Experimental Validation: Test derivatives in vitro for activity (e.g., IC50 assays) and correlate with Hammett σ values to quantify substituent effects .

Q. What strategies mitigate decomposition during storage or biological assays?

Methodological Answer:

- Storage Conditions: Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the ester group .

- Stability Testing: Use accelerated stability studies (40°C/75% RH for 4 weeks) monitored by HPLC to identify degradation products (e.g., free amine or carboxylic acid).

- Buffering Agents: In biological assays, include 1–5% DMSO or cyclodextrin to enhance solubility and reduce aggregation .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize Assay Protocols: Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability via NMR purity checks.

- Meta-Analysis: Apply statistical tools (e.g., Grubb’s test) to identify outliers in IC50 datasets.

- Cross-Validation: Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.